molecular formula C18H18N6O2 B12242941 N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B12242941
M. Wt: 350.4 g/mol
InChI Key: UQUGOYBQHWCQIU-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that combines several heterocyclic rings. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the azetidine ring, the introduction of the pyridazinyl and pyridinyl groups, and the final assembly of the oxazole ring. Each step requires specific reagents and conditions, such as the use of strong bases, acids, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine
  • N-methyl-1-(6-methylpyridazin-3-yl)-N-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-amine

Uniqueness

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide is unique due to its combination of multiple heterocyclic rings, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C18H18N6O2

Molecular Weight

350.4 g/mol

IUPAC Name

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H18N6O2/c1-12-5-6-17(21-20-12)24-10-14(11-24)23(2)18(25)15-8-16(26-22-15)13-4-3-7-19-9-13/h3-9,14H,10-11H2,1-2H3

InChI Key

UQUGOYBQHWCQIU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)C3=NOC(=C3)C4=CN=CC=C4

Origin of Product

United States

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